Cas no 1596754-59-4 (Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-)

4-クロロ-8-フルオロ-6-メチル-3-ニトロキノリンは、高度に官能基化されたキノリン誘導体であり、医薬品中間体や有機合成における多用途なビルディングブロックとして注目されています。特に、フッ素原子とニトロ基の導入により電子求引性が調整可能で、医薬品開発における構造最適化に有利です。クロロ基は求核置換反応の活性サイトとして機能し、さらにメチル基が分子の脂溶性を向上させるため、生物学的利用能の改善が期待されます。この化合物の特異的な構造は、抗生物質や抗がん剤候補分子の合成において重要な中間体としての応用可能性を示唆しています。

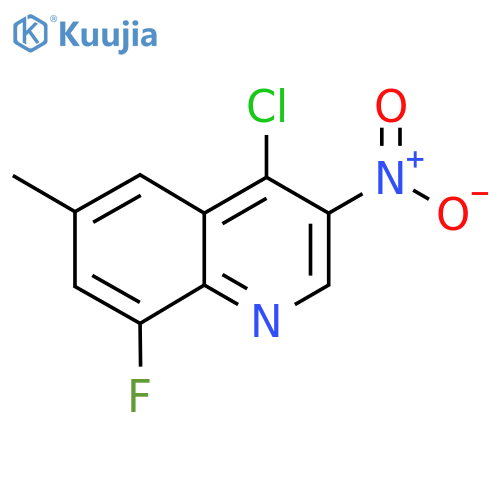

1596754-59-4 structure

商品名:Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-

CAS番号:1596754-59-4

MF:C10H6ClFN2O2

メガワット:240.61824464798

CID:5265419

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 化学的及び物理的性質

名前と識別子

-

- 4-chloro-8-fluoro-6-methyl-3-nitroquinoline

- Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-

-

- インチ: 1S/C10H6ClFN2O2/c1-5-2-6-9(11)8(14(15)16)4-13-10(6)7(12)3-5/h2-4H,1H3

- InChIKey: WHTZHXTVYWVPRM-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=C2C(=CC(C)=CC2=1)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 287

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 58.7

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-361588-5.0g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 5.0g |

$2650.0 | 2025-03-18 | |

| Enamine | EN300-361588-0.05g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 0.05g |

$768.0 | 2025-03-18 | |

| Enamine | EN300-361588-0.25g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 0.25g |

$840.0 | 2025-03-18 | |

| Enamine | EN300-361588-1.0g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 1.0g |

$914.0 | 2025-03-18 | |

| Enamine | EN300-361588-0.5g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 0.5g |

$877.0 | 2025-03-18 | |

| Enamine | EN300-361588-0.1g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 0.1g |

$804.0 | 2025-03-18 | |

| Enamine | EN300-361588-2.5g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 2.5g |

$1791.0 | 2025-03-18 | |

| Enamine | EN300-361588-10.0g |

4-chloro-8-fluoro-6-methyl-3-nitroquinoline |

1596754-59-4 | 95.0% | 10.0g |

$3929.0 | 2025-03-18 |

Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro- 関連文献

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1596754-59-4 (Quinoline, 4-chloro-8-fluoro-6-methyl-3-nitro-) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬